molecular formula C24H25N5O7S3 B2713721 Ethyl 4-[4-[(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate CAS No. 865182-31-6

Ethyl 4-[4-[(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate

Cat. No. B2713721
CAS RN: 865182-31-6
M. Wt: 591.67
InChI Key: XZMTZBFLTGYYOF-RWEWTDSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-[4-[(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C24H25N5O7S3 and its molecular weight is 591.67. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds containing sulfonamide moieties, like the one specified, are actively researched for their potential in creating new antimicrobial agents. These compounds exhibit significant antimicrobial properties, making them valuable in the development of novel drugs. For instance, studies have shown the synthesis of various sulfonamide derivatives that demonstrate strong antibacterial and antifungal activities, reflecting the compound's potential utility in combating microbial infections. The molecular docking studies further suggest these compounds' effectiveness by predicting their binding efficiencies to microbial enzymes or receptors, indicating a promising route for new therapeutic agents (Modather F Hussein, 2018; N. Patel & S. N. Agravat, 2007; M. E. Azab, M. Youssef, & E. A. El‐Bordany, 2013).

Heterocyclic Compound Synthesis

Another significant application of such compounds is in the synthesis of heterocyclic compounds, which are pivotal in pharmaceutical research and development. These compounds, through their diverse structures and functionalities, offer a broad range of biological activities. By manipulating the core sulfonamide structure, researchers have been able to synthesize a variety of heterocyclic derivatives, demonstrating various biological activities and potential pharmaceutical applications. This versatility highlights the compound's importance in the discovery and development of new drugs with potential antibacterial, antifungal, or even antitumor activities (N. Patel, S. N. Agravat, & Faiyazalam M. Shaikh, 2011; Nikulsinh Sarvaiya, Sheetal Gulati, & Harshil Patel, 2019).

Chemical and Biological Evaluations

The evaluation of chemical properties and biological activities of compounds containing the sulfonamide group extends to a wide range of studies, including their use in medicinal chemistry for the development of anti-inflammatory, antimicrobial, and potential anticancer agents. These evaluations are critical for understanding the compound's mechanism of action, optimizing its biological activities, and minimizing potential side effects. The extensive research into these compounds underscores their potential as key scaffolds in drug discovery and development (E. Abignente et al., 1992; Serap Başoğlu et al., 2013).

properties

IUPAC Name

ethyl 4-[4-[(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O7S3/c1-3-11-29-20-10-9-19(38(25,32)33)16-21(20)37-23(29)26-22(30)17-5-7-18(8-6-17)39(34,35)28-14-12-27(13-15-28)24(31)36-4-2/h1,5-10,16H,4,11-15H2,2H3,(H2,25,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZMTZBFLTGYYOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)N)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O7S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

591.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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